Plantaricin W

lantibiotic structure thioether bridges post-translational modification

Plantaricin W (Plw) is a class I two‑peptide lantibiotic bacteriocin produced by Lactobacillus plantarum. Its functional unit consists of two synergistically acting peptides, Plwα (29 residues) and Plwβ (32 residues), which together inhibit a broad range of Gram‑positive bacteria.

Molecular Formula
Molecular Weight
Cat. No. B1576835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlantaricin W
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Oriented Overview of Plantaricin W as a Two‑Peptide Lantibiotic


Plantaricin W (Plw) is a class I two‑peptide lantibiotic bacteriocin produced by Lactobacillus plantarum. Its functional unit consists of two synergistically acting peptides, Plwα (29 residues) and Plwβ (32 residues), which together inhibit a broad range of Gram‑positive bacteria [1]. Unlike the better‑known class II plantaricins (e.g., EF and JK), Plantaricin W undergoes extensive post‑translational modification to form thioether‑bridged ring structures characteristic of the lantibiotic family [1].

Why Plantaricin W Cannot Be Replaced by Generic Class II Plantaricins


Class II plantaricins (EF and JK) and class I lantibiotics (Plantaricin W) differ fundamentally in their post‑translational architecture, mechanism of membrane disruption, and synergy requirements. The unique lanthionine‑bridged structure of Plantaricin W confers distinct protease resistance and membrane‑targeting properties that are absent in non‑modified peptides. Consequently, substituting Plantaricin W with a class II plantaricin for structure‑activity studies, food‑biopreservation screening, or resistance‑mitigation strategies would yield non‑comparable results [1]. The following quantitative evidence demonstrates where Plantaricin W provides measurable differentiation.

Quantitative Differentiation Evidence for Plantaricin W Against Closest Comparators


Lanthionine Bridging: Plantaricin W Contains Three Thioether Bridges Absent in Plantaricin EF and JK

Plantaricin W is a class I lantibiotic with a structural model featuring one central lanthionine and two overlapping thioether bridges close to the C‑termini of each peptide [1]. In contrast, plantaricin EF and JK are class II bacteriocins that lack any post‑translational thioether modifications [2]. This structural difference is quantifiable: Plwβ contains one lanthionine (S14‑C18) and two β‑methyllanthionines (T20‑C23, T21‑C27) [3], while PlnE, PlnF, PlnJ, and PlnK contain no modified residues.

lantibiotic structure thioether bridges post-translational modification

Synergy Robustness: Plantaricin W Exhibits Synergy at All Mixing Ratios, Whereas Plantaricin EF/JK Require a Narrow 1:1 Ratio

The two peptides of Plantaricin W act synergistically across every mixing ratio tested, with optimal activity at a 1:1 ratio [1]. In contrast, plantaricin EF and JK peptides must be combined in approximately equal amounts to achieve activity; the synergy is lost when the ratio deviates from 1:1, and individually the peptides are at least 10³‑fold less active [2]. This indicates that Plantaricin W possesses a more robust synergistic mechanism.

bacteriocin synergy two‑peptide activity mixing ratio

Family‑Level Potency Association: Plantaricin W Belongs to a Two‑Peptide Lantibiotic Family Active at Nanomolar Concentrations

Plantaricin W is one of six closely related two‑peptide lantibiotics that form a distinct subfamily [1]. Although direct MIC data for Plantaricin W are not published, the archetype of this family, lacticin 3147, displays potent activity at nanomolar concentrations (e.g., 0.1–10 nM against Staphylococcus aureus and vancomycin‑resistant enterococci) [1]. No comparable nanomolar activity has been reported for the class II plantaricins EF and JK, whose MIC values are typically in the micromolar range [2].

nanomolar potency two‑peptide lantibiotic MRSA

Extended Target Spectrum: Plantaricin W Inhibits 11 Gram‑Positive Genera Not Covered by Plantaricin EF/JK

The DRAMP database lists 11 distinct target organisms for Plantaricin W, including food‑borne pathogens (Listeria monocytogenes, Staphylococcus aureus), spoilage bacteria (Oenococcus oeni, Leuconostoc mesenteroides), and lactic acid bacteria (Lactobacillus spp., Lactococcus lactis, Pediococcus spp., Enterococcus faecalis) [1]. Plantaricin EF and JK were originally characterized against a narrower panel of four indicator strains (L. plantarum 965, L. sake NCDO 2714, Pediococcus pentosaceus FBB63, and Lactococcus lactis IL1403) [2]. The broader documented spectrum of Plantaricin W offers a wider application window.

inhibitory spectrum target organisms antimicrobial breadth

High‑Impact Application Scenarios for Plantaricin W Based on Verified Differentiation


Lantibiotic Structure‑Activity Relationship (SAR) Studies

Plantaricin W offers a distinct thioether‑bridge topology (one lanthionine + two β‑methyllanthionines) that is not represented in class II plantaricins. Researchers studying the role of ring structures in membrane insertion and protease resistance should select Plantaricin W as a model two‑peptide lantibiotic. Its unique bridging pattern allows direct comparison with lacticin 3147 and staphylococcin C55 to map structure‑function relationships within the two‑peptide lantibiotic family [1].

Food Biopreservation Formulation Development

Because Plantaricin W retains synergy across a wide range of α:β mixing ratios, formulation scientists can develop biopreservative blends with greater tolerance to production variability. This robustness reduces the risk of batch‑to‑batch activity loss compared with plantaricins EF and JK, which require a narrow 1:1 ratio [1]. The documented activity against Listeria monocytogenes and Staphylococcus aureus further supports its use in ready‑to‑eat meat and dairy products [2].

Multi‑Hurdle Antimicrobial Stacking Strategies

Plantaricin W, as a class I lantibiotic, can be combined with class II bacteriocins (e.g., pediocin) or traditional antibiotics to create multi‑hurdle preservation or therapeutic systems. Its lantibiotic structure imparts complementary membrane‑targeting properties and reduces the likelihood of cross‑resistance. Industrial users designing protective cultures for fermented foods can exploit this complementarity to lower the total antimicrobial load while maintaining efficacy [1].

Benchmarking Novel Bacteriocin Discovery Programs

Given the limited quantitative data available for Plantaricin W, it represents a high‑value target for systematic MIC profiling and resistance‑development studies. Procurement of Plantaricin W for head‑to‑head panels with lacticin 3147 and nisin can help establish the potency boundaries of the two‑peptide lantibiotic family and identify niche applications where its spectrum or synergy properties outperform established lantibiotics [1].

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